4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one
説明
特性
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-7-9-21(10-8-19)25(24-22(31)18-20(2)30(26(24)32)16-17-33-3)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNWEFQVMQEFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CCOC)C)O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one , with a molecular formula of C20H28N4O3 and a molecular weight of approximately 372.47 g/mol, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article highlights its biological activity, focusing on its mechanism of action, therapeutic implications, and comparative analysis with structurally similar compounds.
Structural Overview
The compound features a pyridine core with multiple substitutions:
- Hydroxyl group at position 4
- Methoxyethyl chain at position 1
- A piperazine moiety linked to a p-tolyl group
This unique arrangement suggests diverse pharmacological properties, particularly in the modulation of biological pathways.
Preliminary studies indicate that this compound acts as an activator of Sirtuin 6 (Sirt6) , a protein involved in cellular regulation, metabolism, and aging. In vitro assays have demonstrated that it enhances Sirt6 deacetylation activity significantly, suggesting potential applications in metabolic disorders and age-related diseases.
Therapeutic Potential
The activation of Sirt6 may lead to several therapeutic benefits:
- Metabolic Regulation : By enhancing Sirt6 activity, the compound could influence glucose homeostasis and lipid metabolism.
- Anti-Aging Effects : Given Sirt6's role in longevity and cellular stress responses, this compound may contribute to anti-aging therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methylpiperazin-1-yl)pyridine | Structure | Lacks hydroxyl group; focuses on piperazine interaction |
| 6-Methylpyridin-2(1H)-one | Structure | Simplified structure; lacks methoxyethyl side chain |
| 4-Hydroxyquinoline | Structure | Different aromatic system; potential anti-cancer properties |
The unique combination of functional groups in 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)pyridin-2(1H)-one enhances its biological activity compared to simpler analogs. The presence of both piperazine and methoxy groups contributes significantly to its pharmacological profile.
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s pyridin-2(1H)-one core contrasts with the pyrrolo[3,4-c]pyridine-dione in and the pyridazin-3(2H)-one in . Pyridinones are often associated with improved metabolic stability compared to pyridazines, which may oxidize more readily .
Piperazine Substituent Variations :
- The target compound’s 4-(pyridin-2-yl)piperazine group differs from the 4-phenylmethyl-piperazine in and the 4-methylpiperazine in . The pyridine ring in the target’s piperazine may enhance π-π stacking in receptor binding, whereas alkyl/aryl groups (e.g., methyl, phenyl) in analogs prioritize lipophilicity .
Thermal and Physicochemical Properties: highlights thermal stability (decomposition >250°C) for pyrrolo-pyridine-dione derivatives, suggesting the target compound’s pyridinone core may exhibit comparable stability. In contrast, the pyridazinone in has a predicted collision cross-section of 180 Ų, indicating moderate polarity .
However, the pyridinone core may confer distinct selectivity compared to pyridazinones .
SAR Trends from Patent Data () :
- Piperazine/piperidine derivatives with substituents like 4-methyl or 2-hydroxyethyl () show that small alkyl groups improve solubility, while aromatic substituents (e.g., p-tolyl) enhance target affinity. The target compound’s hybrid substituent (p-tolyl + pyridinyl-piperazine) may balance these effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for pyridin-2(1H)-one derivatives with piperazine and arylalkyl substituents?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and cyclization. For example, piperazinyl derivatives are often introduced via Buchwald–Hartwig amination or alkylation under basic conditions (e.g., K₂CO₃ in DMF). Evidence from analogous compounds shows yields ranging from 19% to 67% depending on substituents and reaction optimization (e.g., method C/D for similar pyridinones) . Purification may involve column chromatography or recrystallization, with structural confirmation via IR, NMR (¹H/¹³C/¹⁹F), and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Comprehensive spectroscopic characterization is critical. ¹H NMR can confirm the presence of methoxyethyl (δ ~3.3–3.5 ppm) and methyl groups (δ ~2.3 ppm), while ¹³C NMR verifies carbonyl (δ ~165–175 ppm) and aromatic carbons. ¹⁹F NMR is applicable if fluorinated intermediates are used. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (±5 ppm). Crystallographic analysis (if single crystals are obtained) provides definitive structural proof .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition for kinase or GPCR targets) and cell-based viability assays (MTT/XTT) are standard. For analgesic activity, thermal nociception models (e.g., hot-plate test in rodents) are used, with data analyzed via software like GraphPad Prism for statistical significance (p < 0.05). Acute toxicity can be assessed in Sprague–Dawley rats using OECD guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve this:
- Perform ADME studies (e.g., hepatic microsomal stability, plasma protein binding).
- Use PK/PD modeling to correlate dose-exposure-response relationships.
- Validate target engagement via ex vivo assays (e.g., receptor occupancy in tissue samples).
- Consider species-specific differences in metabolic enzymes .
Q. What strategies optimize the compound’s selectivity for piperazine-linked targets to minimize off-target effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents on the piperazine ring (e.g., 4-phenyl vs. 4-pyridinyl) and the arylalkyl group (p-tolyl vs. fluorophenyl).
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and affinity for related receptors (e.g., 5-HT₁A vs. α-adrenergic receptors).
- Functional Assays : Compare agonist/antagonist profiles across receptor panels (e.g., Eurofins Cerep’s selectivity screens) .
Q. What advanced analytical techniques ensure batch-to-batch consistency and detect trace impurities?
- Methodological Answer :
- HPLC-PDA/ELSD : Monitor purity (>98%) using C18 columns with gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- LC-MS/MS : Identify low-abundance impurities (e.g., dealkylated byproducts).
- Residual Solvent Analysis : GC-MS with headspace sampling to comply with ICH Q3C guidelines (e.g., limit for DMF: 880 ppm).
- Stability Studies : Forced degradation under heat/humidity/light, followed by UPLC-TOF for degradation product identification .
Q. How can in silico tools predict metabolic liabilities of the methoxyethyl and pyridinyl groups?
- Methodological Answer :
- Metabolite Prediction : Software like ADMET Predictor or Schrödinger’s QikProp to identify likely oxidation sites (e.g., O-demethylation of methoxyethyl).
- CYP450 Inhibition Assays : Use human liver microsomes with CYP-specific substrates (e.g., CYP3A4 inhibition with midazolam).
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect thiol adducts via LC-MS .
Contradiction Resolution & Experimental Design
Q. How should researchers design experiments to reconcile conflicting data on acute toxicity across rodent strains?
- Methodological Answer :
- Dose-Ranging Studies : Test multiple doses (e.g., 10–300 mg/kg) in both CD-1 mice and Sprague–Dawley rats.
- Toxicokinetics : Measure plasma exposure (AUC, Cmax) to correlate toxicity with systemic exposure.
- Histopathology : Compare organ-specific toxicity (liver, kidney) between strains.
- Mechanistic Studies : Evaluate strain differences in metabolic enzymes (e.g., CYP2D6 activity) via immunoblotting .
Q. What experimental controls are critical when assessing the compound’s stability in aqueous buffers?
- Methodological Answer :
- Buffer Composition : Use phosphate (pH 7.4) or acetate (pH 5.0) buffers with antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation.
- Temperature Control : Store samples at 4°C (short-term) and -80°C (long-term) with aliquoting to avoid freeze-thaw cycles.
- Light Protection : Amber vials or aluminum foil wrapping to prevent photodegradation.
- Internal Standards : Spiked deuterated analogs for LC-MS quantification accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
